1,4-Dibromobutane-2,3-diyl diacetate
Description
1,4-Dibromobutane-2,3-diyl diacetate is an organobromine compound featuring a butane backbone with bromine atoms at the 1,4-positions and acetyloxy groups at the 2,3-positions. The presence of bromine suggests reactivity typical of alkyl bromides, such as susceptibility to nucleophilic substitution or elimination reactions, while the diacetate groups may confer stability or influence solubility .
Properties
CAS No. |
78314-10-0 |
|---|---|
Molecular Formula |
C8H12Br2O4 |
Molecular Weight |
331.99 g/mol |
IUPAC Name |
(3-acetyloxy-1,4-dibromobutan-2-yl) acetate |
InChI |
InChI=1S/C8H12Br2O4/c1-5(11)13-7(3-9)8(4-10)14-6(2)12/h7-8H,3-4H2,1-2H3 |
InChI Key |
DANAEPFRHWNMKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CBr)C(CBr)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromobutane-2,3-diyl diacetate can be synthesized through the bromination of butane derivatives followed by acetylation. One common method involves the reaction of 1,4-dibromobutane with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of 1,4-dibromobutane-2,3-diyl diacetate may involve continuous flow reactors to optimize yield and efficiency. The use of bromine and acetic anhydride in a controlled environment ensures the consistent production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromobutane-2,3-diyl diacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of diols.
Reduction Reactions: The compound can be reduced to form butane derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: 1,4-Butanediol.
Reduction: 1,4-Butanediol or partially brominated butane derivatives.
Oxidation: 1,4-Butanedioic acid (succinic acid).
Scientific Research Applications
1,4-Dibromobutane-2,3-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-dibromobutane-2,3-diyl diacetate involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing for substitution reactions. The acetate groups can participate in esterification and hydrolysis reactions, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Diethyl 2,2'-(2,4-Dioxoimidazolidene-1,3-diyl) Diacetate (Compound 2h)
- Structure : Features an imidazolidinedione core with diethyl acetate substituents.
- Synthesis : Formed via dialkylation of hydantoin using ethyl bromoacetate under phase-transfer catalysis .
- Reactivity : Demonstrates how electron-withdrawing groups (e.g., carbonyls) influence alkylation patterns. Unlike 1,4-dibromobutane-2,3-diyl diacetate, bromine substituents in the latter may enhance electrophilicity, favoring nucleophilic attacks.
(R,R)-S,S'-(2,3-Diacetoxybutane-1,4-diyl) Bis(thioacetate)
- Structure : Similar butane backbone but with thioacetate (-SAc) instead of bromine.
- Properties : Thioacetate groups likely increase hydrophobicity and alter redox behavior compared to bromine. The brominated analog may exhibit higher reactivity in cross-coupling reactions due to Br’s leaving-group ability .
Functional Group Comparisons
UV-Filtering Diacetates (Compounds 3b and 4g)
- Examples :
- 3b : Diethyl 2,2'-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl) diacetate (UVB filter, SPF 3.07).
- 4g : UVA filter with allylidene substituents (UVA PF 6.83).
- Comparison: These compounds rely on conjugated systems for UV absorption. However, bromine’s electron-withdrawing nature might enhance photostability if incorporated into conjugated systems .
Aliphatic vs. Aromatic Diacetates
Benzene-1,3-diyl Diacetate (3m)
- Structure : Aromatic backbone with diacetate groups.
- Properties : Higher rigidity and thermal stability compared to aliphatic analogs. NMR data (δ 7.35 ppm for aromatic protons) and IR absorption at 1769 cm⁻¹ (C=O stretch) highlight differences in electronic environments versus aliphatic diacetates .
Chain Length and Backbone Variations
Nonane-1,3-diyl Diacetate
- Structure : Longer aliphatic chain (C9 vs. C4 in the target compound).
- Shorter chains (e.g., butane) may reduce steric hindrance in synthetic reactions .
Antimicrobial Diethyl 2,2'-(1,3-Diethoxy-1,3-dioxodiphosphoxane) Diacetate
- Activity : Inhibits pathogenic bacteria (11.8–31.3 mm inhibition zones) and fungi (10.8–19.5 mm).
- The phosphoxane group in the analog may enhance binding to microbial enzymes, whereas bromine might disrupt cellular membranes .
Data Table: Key Properties of Selected Diacetates
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